REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:8]([C:9]3[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=3)=[N:7][N:6]=[N:5]2)[CH2:3][CH2:2]1.[H][H]>C(O)C.[C].[Pd]>[CH:1]1([N:4]2[C:8]([C:9]3[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:18])[CH:10]=3)=[N:7][N:6]=[N:5]2)[CH2:3][CH2:2]1 |f:3.4|
|
Name
|
4-(1-cyclopropyltetrazol-5-yl)-2-methylnitrobenzene
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1N=NN=C1C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual substance was purified with silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1N=NN=C1C1=CC(=C(N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |